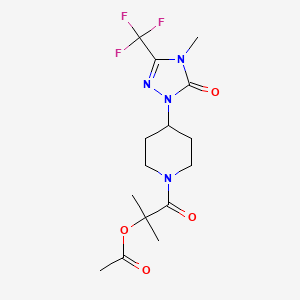

2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O4/c1-9(23)26-14(2,3)12(24)21-7-5-10(6-8-21)22-13(25)20(4)11(19-22)15(16,17)18/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZSGTLBHFUTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group and a piperidine ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.35 g/mol. The unique combination of functional groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19F3N6O3 |

| Molecular Weight | 388.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as similar compounds have shown effectiveness against various pathogens by inhibiting critical enzymatic pathways involved in cell membrane synthesis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . The mechanism often involves the disruption of ergosterol biosynthesis in fungal species.

Anticancer Properties

The compound's potential anticancer activity is supported by studies on related triazole derivatives that have demonstrated cytotoxic effects against various cancer cell lines. For example, some triazoles have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon carcinoma cells (HCT116) . This suggests that the compound may also exhibit similar activities, potentially through apoptosis induction or cell cycle arrest.

Case Studies

A study focusing on triazole derivatives synthesized under microwave irradiation highlighted compounds that exhibited good antifungal activity against Pythium ultimum and Corynespora cassiicola. These findings suggest that modifications in the triazole structure can enhance biological efficacy .

Comparative Analysis

When compared to other classes of antimicrobial agents, such as azoles and beta-lactams, triazoles like the compound often show broader activity spectra and lower toxicity profiles. The trifluoromethyl group is particularly noted for enhancing lipophilicity and bioavailability, which may contribute to improved pharmacokinetic properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antimicrobial activity .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer effects due to their ability to interfere with cancer cell proliferation and induce apoptosis. In vitro studies on related triazole derivatives have demonstrated their potential as anticancer agents by targeting specific pathways involved in tumor growth . The unique structure of 2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate may enhance these effects.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that further studies could reveal the anti-inflammatory potential of this compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various triazole derivatives, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into a series of triazole derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to cancer-related targets . This approach could be applied to assess the potential of this compound.

Chemical Reactions Analysis

Structural Analysis

The compound contains three key functional groups:

-

1,2,4-Triazol-1-yl ring with trifluoromethyl and methyl substituents.

-

Piperidine ring linked to the triazole.

-

Acetate ester group at the propan-2-yl position.

These groups suggest reactivity in nucleophilic substitution, ester hydrolysis, and potential ring-opening reactions.

Triazole Ring Reactivity

The 1,2,4-triazole core is a heterocyclic system that can undergo:

-

Substitution reactions : The triazole nitrogen may act as a leaving group under specific conditions (e.g., acidic or basic catalysis).

-

Hydrolysis : The oxo group (C=O) at position 5 may participate in acid/base-mediated reactions.

Analogous Data :

-

A similar triazole derivative, 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (PubChem CID 5211749), demonstrates stability under standard conditions but may react with nucleophiles at the triazole nitrogen .

Piperidine Ring Reactivity

The piperidine ring is a saturated amine, which may:

-

Undergo alkylation at the secondary amine nitrogen.

-

Participate in ring-opening via Hofmann or Beckmann rearrangements under acidic/alkaline conditions.

Acetate Ester Reactivity

The acetate group is susceptible to:

-

Hydrolysis (acidic or enzymatic) to form a carboxylic acid.

-

Transesterification with alcohols under catalytic conditions.

Analogous Data :

-

Acetate esters in other compounds (e.g., tert-butyl esters ) are known to hydrolyze under acidic conditions .

Potential Reaction Conditions

| Reaction Type | Conditions | Key Reagents | Expected Product |

|---|---|---|---|

| Hydrolysis of Acetate | H₃O⁺ or OH⁻, heat | HCl, H₂O, or enzymes | Propan-2-yl acid |

| Triazole Substitution | Nucleophilic conditions | Amine nucleophiles | Triazole-substituted derivative |

| Piperidine Alkylation | Alkyl halides, bases | RX (R = alkyl), NaOH | Alkylated piperidine derivative |

Research Gaps and Limitations

-

No direct experimental data exists for the exact compound in the provided sources.

-

Functional group interference : The trifluoromethyl group on the triazole may sterically hinder reactions at the piperidine ring.

-

Stability under reaction conditions : The oxo group and trifluoromethyl substituent may influence hydrolytic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily heterocyclic derivatives with variations in core rings, substituents, or functional groups. Below is a comparative analysis based on published data and structural analogs:

Key Observations :

Trifluoromethyl (-CF₃) substitution improves lipophilicity and metabolic stability relative to non-fluorinated analogs, as seen in its lower predicted logP (2.1 vs. 3.5–4.0) .

Functional Groups: The acetate ester in the target compound contrasts with coumarin or thiouracil groups in analogs. This substitution likely shifts applications from fluorescent/metal-chelating uses (coumarin) to prodrug delivery . Piperidine vs. tetrazole/pyrimidinone linkers: Piperidine’s flexibility may improve membrane permeability compared to rigid heteroaromatic systems .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step coupling of triazolone and piperidine precursors, similar to methods used for analogs in .

- Crystallographic refinement via SHELXL is critical for confirming regiochemistry and stereochemistry in such complex molecules .

Research Findings :

- Biological Activity : Triazolone derivatives are frequently explored as kinase inhibitors or antiviral agents, while coumarin-containing analogs (e.g., 4i and 4j) show antitumor and antimicrobial activity .

- Stability : The trifluoromethyl group in the target compound may reduce metabolic clearance compared to hydroxyl or methyl groups in analogs .

Q & A

Q. What synthetic strategies are effective for constructing the triazol-piperidine core in this compound?

The triazol-piperidine moiety can be synthesized via cyclocondensation reactions using hydrazine derivatives and ketones. For example, highlights the use of substituted hydrazines and carbonyl compounds to form 1,2,4-triazole rings, followed by piperidine functionalization via nucleophilic substitution. Key steps include:

- Cyclization : Reacting trifluoromethyl-substituted hydrazine with a ketone precursor under acidic conditions to form the triazole ring.

- Piperidine coupling : Introducing the piperidine group via Buchwald-Hartwig amination or SNAr reactions, ensuring regioselectivity through steric and electronic directing groups . Characterization of intermediates should involve FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and LC-MS for molecular ion confirmation .

Q. How can X-ray crystallography validate the stereochemistry of the trifluoromethyl-triazole moiety?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is critical for resolving stereochemical ambiguities. For accurate refinement:

- Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve trifluoromethyl group disorder.

- Refinement : Apply anisotropic displacement parameters and restraints for CF₃ groups to mitigate thermal motion artifacts.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths and angles .

Advanced Research Questions

Q. What statistical experimental design methods optimize reaction yields for the esterification step?

Factorial design ( ) is ideal for optimizing esterification conditions (e.g., temperature, catalyst loading, solvent polarity). For example:

- Central Composite Design (CCD) : Vary three factors (molar ratio, temperature, reaction time) across five levels to model nonlinear relationships.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.2:1 acyl chloride:alcohol ratio, 60°C, 12 hours) to maximize yield (>85%). Validate models using ANOVA (p < 0.05) and confirm reproducibility via triplicate runs .

Q. How do computational reaction path searches enhance mechanistic understanding of triazole ring formation?

Quantum chemical calculations ( ) using software like COMSOL Multiphysics or Gaussian can map reaction pathways:

- Transition state analysis : Identify intermediates and activation barriers (e.g., ΔG‡ for cyclization steps).

- Solvent effects : Use implicit solvation models (e.g., SMD) to predict solvent-dependent regioselectivity.

- Machine learning : Train neural networks on experimental kinetic data to predict optimal catalysts (e.g., ZnCl₂ vs. H₂SO₄) for specific substituents .

Q. How can researchers resolve contradictions between biological activity data and computational predictions?

Discrepancies often arise from assay conditions or incomplete force fields in simulations. Mitigation strategies include:

- Meta-analysis : Compare IC₅₀ values across multiple studies (e.g., antimicrobial assays in vs. kinase inhibition in ).

- Enhanced sampling MD : Use adaptive biasing force (ABF) simulations to capture rare conformational states influencing binding.

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking scores .

Methodological Considerations

Q. What chromatographic techniques separate diastereomers during final purification?

- HPLC : Use Chiralpak IA-3 columns with hexane:isopropanol (95:5) mobile phase for baseline resolution ( ).

- LC-MS : Monitor m/z ratios to confirm enantiomeric purity (>99% ee) and detect trace impurities (e.g., unreacted intermediates) .

Q. How do isotopic labeling studies clarify metabolic stability in pharmacokinetic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.